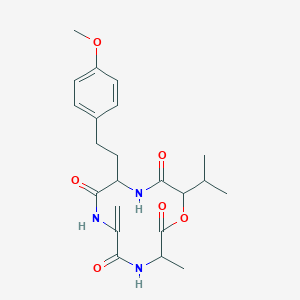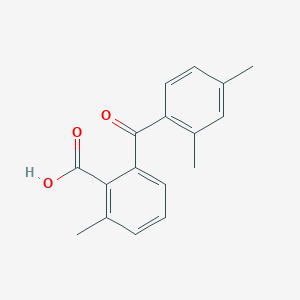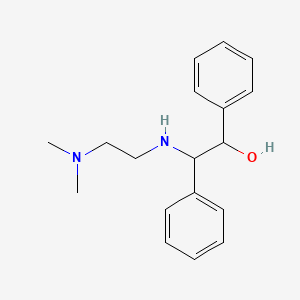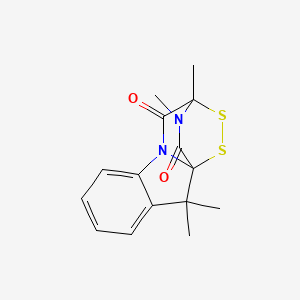
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological properties and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring system. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
Wirkmechanismus
The mechanism of action of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of NADPH oxidase, affecting the cell’s oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gliotoxin: Another compound with a similar structure and biological activity.
Aspergillin: Shares structural similarities and is produced by similar fungal species.
Uniqueness
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
59888-49-2 |
|---|---|
Molekularformel |
C15H16N2O2S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,2,11,15-tetramethyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5,7-triene-10,14-dione |
InChI |
InChI=1S/C15H16N2O2S2/c1-13(2)9-7-5-6-8-10(9)17-11(18)14(3)16(4)12(19)15(13,17)21-20-14/h5-8H,1-4H3 |
InChI-Schlüssel |
RMFWVAHDWWKNMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N3C14C(=O)N(C(C3=O)(SS4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


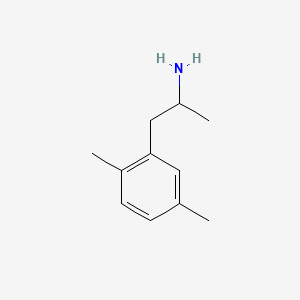


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)



![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
